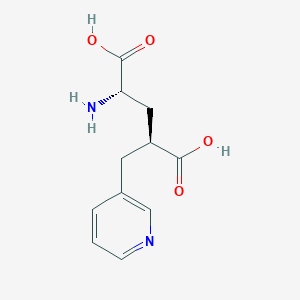

(4S)-4-(3-Pyridylmethyl)-L-glutamic acid

Description

(4S)-4-(3-Pyridylmethyl)-L-glutamic acid is a synthetic glutamate derivative characterized by a pyridylmethyl substituent at the 4S position of the L-glutamic acid backbone. This structural modification enhances its interaction with glutamate transporters and receptors, making it a valuable probe for studying neurological and oncological targets. Its stereochemical specificity (4S configuration) ensures selective binding to biological targets, distinguishing it from other stereoisomers .

Propriétés

Formule moléculaire |

C11H14N2O4 |

|---|---|

Poids moléculaire |

238.24 g/mol |

Nom IUPAC |

(2S,4S)-2-amino-4-(pyridin-3-ylmethyl)pentanedioic acid |

InChI |

InChI=1S/C11H14N2O4/c12-9(11(16)17)5-8(10(14)15)4-7-2-1-3-13-6-7/h1-3,6,8-9H,4-5,12H2,(H,14,15)(H,16,17)/t8-,9-/m0/s1 |

Clé InChI |

GKCNIUQCNACZQM-IUCAKERBSA-N |

SMILES |

C1=CC(=CN=C1)CC(CC(C(=O)O)N)C(=O)O |

SMILES isomérique |

C1=CC(=CN=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O |

SMILES canonique |

C1=CC(=CN=C1)CC(CC(C(=O)O)N)C(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues of L-Glutamic Acid

Bridge Length and Substitutent Effects

- 3-Atom Bridge Analogues : Compounds with shorter bridges (e.g., 3-atom) exhibit reduced interactions with binding pockets. For example, 3-atom bridge analogues lack π−π interactions with Phe315 in the ATIC enzyme, diminishing their binding affinity compared to the 4S-pyridylmethyl derivative .

- 4- and 5-Atom Bridge Analogues: Longer bridges improve interactions with amino acid side chains in binding pockets. The 4S-pyridylmethyl group’s extended structure facilitates stronger hydrogen bonding and hydrophobic interactions, enhancing target engagement .

Stereochemical Variants

- D-Glutamic Acid Isomers : D-isomers exhibit distinct retention times in chromatographic analyses despite similar fragmentation patterns. The 4S configuration of the target compound ensures metabolic stability and receptor specificity, unlike D-forms, which are often inactive .

- (4R)-4-(3-Pyridylmethyl)-L-Glutamic Acid : The R-configuration at the 4-position results in altered spatial orientation, reducing affinity for glutamate transporters like system xC−, which preferentially binds the 4S form .

Functional Analogues in Imaging and Therapy

[18F]FSPG ((4S)-4-(3-Fluoropropyl)-L-Glutamic Acid)

- Application : Used in PET imaging to monitor tumor redox status via system xC− transporter uptake.

- Comparison: Both compounds share the 4S configuration, but the fluoropropyl substituent in [18F]FSPG enhances blood-brain barrier penetration and tumor specificity. The pyridylmethyl group in the target compound may instead favor interactions with ionotropic glutamate receptors (e.g., NMDA or AMPA) .

Data Table 1: Key Properties

Kainic Acid

- Structure : Cyclic analog of L-glutamic acid with a rigid pyrrolidine backbone.

- Comparison: Kainic acid selectively activates kainate receptors due to its conformational rigidity, whereas the 4S-pyridylmethyl derivative’s flexibility allows broader interactions with metabotropic receptors (e.g., mGluR4).

Methyl Esters (e.g., 5-Methyl L-Glutamate Hydrochloride)

- Function : Esterification improves cell membrane permeability but reduces receptor binding.

- Comparison : The 4S-pyridylmethyl compound retains free carboxyl groups, enabling direct interactions with receptors, unlike methyl esters, which require intracellular hydrolysis for activation .

γ-Substituted Analogues (e.g., γ-Methylglutamic Acid)

- Activity : γ-Substitution alters metabolism, shifting pathways toward GABA synthesis. The 4S-pyridylmethyl derivative avoids this diversion, maintaining a focus on glutamate receptor modulation .

Analytical and Pharmacokinetic Differences

- Retention Time : The 4S-pyridylmethyl compound elutes later than D-glutamic acid in HPLC due to stereochemical interactions with chiral columns .

- Metabolic Stability : The pyridylmethyl group resists rapid enzymatic degradation compared to unmodified L-glutamic acid, prolonging its half-life in vivo .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.